Cas no 1806293-73-1 (3',4'-Dibromo-2'-(difluoromethoxy)propiophenone)
3',4'-Dibromo-2'-(difluoromethoxy)propiophenone Chemical and Physical Properties
Names and Identifiers
-
- 3',4'-Dibromo-2'-(difluoromethoxy)propiophenone
-
- Inchi: 1S/C10H8Br2F2O2/c1-2-7(15)5-3-4-6(11)8(12)9(5)16-10(13)14/h3-4,10H,2H2,1H3
- InChI Key: AMGPUGXQAHXJKV-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(C(CC)=O)=C1OC(F)F)Br
Computed Properties
- Exact Mass: 357.88386 g/mol
- Monoisotopic Mass: 355.88591 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 357.97
- XLogP3: 4.4
- Topological Polar Surface Area: 26.3
3',4'-Dibromo-2'-(difluoromethoxy)propiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015031334-250mg |
3',4'-Dibromo-2'-(difluoromethoxy)propiophenone |
1806293-73-1 | 97% | 250mg |
489.60 USD | 2021-06-17 | |
| Alichem | A015031334-500mg |
3',4'-Dibromo-2'-(difluoromethoxy)propiophenone |
1806293-73-1 | 97% | 500mg |
790.55 USD | 2021-06-17 | |
| Alichem | A015031334-1g |
3',4'-Dibromo-2'-(difluoromethoxy)propiophenone |
1806293-73-1 | 97% | 1g |
1,445.30 USD | 2021-06-17 |
3',4'-Dibromo-2'-(difluoromethoxy)propiophenone Related Literature
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 3',4'-Dibromo-2'-(difluoromethoxy)propiophenone
Comprehensive Overview of 3',4'-Dibromo-2'-(difluoromethoxy)propiophenone (CAS No. 1806293-73-1)
3',4'-Dibromo-2'-(difluoromethoxy)propiophenone (CAS No. 1806293-73-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a propiophenone backbone substituted with dibromo groups at the 3' and 4' positions and a difluoromethoxy moiety at the 2' position. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules, particularly those targeting bioactive applications.
In recent years, the demand for halogenated aromatic compounds like 3',4'-Dibromo-2'-(difluoromethoxy)propiophenone has surged, driven by their utility in drug discovery and material science. Researchers are particularly interested in its potential as a building block for fluorinated pharmaceuticals, a growing segment in the industry due to the enhanced metabolic stability and bioavailability imparted by fluorine atoms. The compound's CAS No. 1806293-73-1 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge chemical synthesis.
One of the key trends in organic chemistry is the exploration of sustainable synthesis methods for halogenated compounds. 3',4'-Dibromo-2'-(difluoromethoxy)propiophenone aligns with this trend, as its structure allows for modular modifications that can reduce waste and improve efficiency in multi-step reactions. This adaptability makes it a candidate for green chemistry applications, a topic of high interest among environmentally conscious researchers and manufacturers.
The compound's difluoromethoxy group is another focal point, as fluorinated ethers are known to exhibit unique electronic and steric effects. These properties are exploited in the design of high-performance materials and bioactive molecules. For instance, the difluoromethoxy moiety can enhance lipophilicity and membrane permeability, critical factors in drug development. Searches for difluoromethoxy derivatives have increased in platforms like SciFinder and Reaxys, underscoring their importance in modern chemistry.
From a commercial perspective, 3',4'-Dibromo-2'-(difluoromethoxy)propiophenone is often discussed in the context of custom synthesis and contract manufacturing. Companies specializing in fine chemicals frequently list this compound in their catalogs, catering to clients in the pharmaceutical and agrochemical sectors. Its CAS No. 1806293-73-1 serves as a unique identifier, ensuring precise sourcing and regulatory compliance, which is crucial for global supply chains.
In summary, 3',4'-Dibromo-2'-(difluoromethoxy)propiophenone (CAS No. 1806293-73-1) represents a versatile and high-value chemical entity with broad applications in research and industry. Its structural features, including the dibromo and difluoromethoxy substituents, make it a subject of ongoing investigation in fields ranging from medicinal chemistry to materials science. As the scientific community continues to explore its potential, this compound is poised to remain a key player in advanced chemical synthesis.
1806293-73-1 (3',4'-Dibromo-2'-(difluoromethoxy)propiophenone) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)